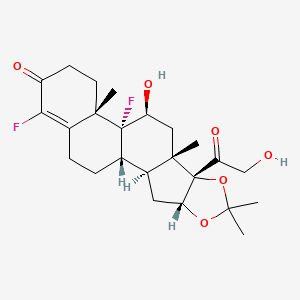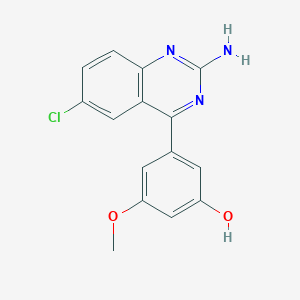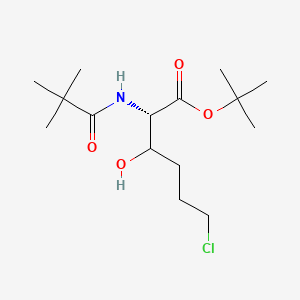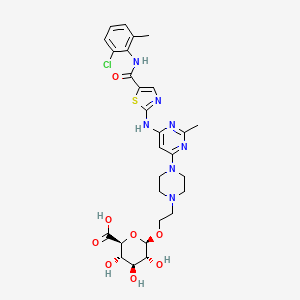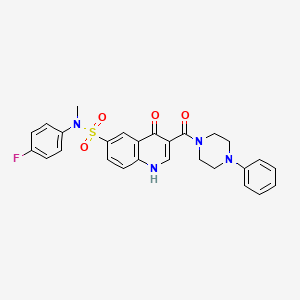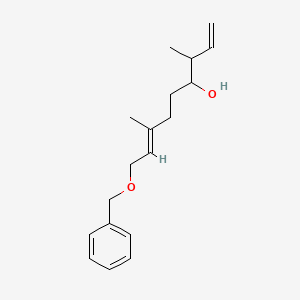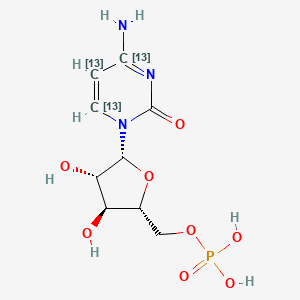
Cytarabine-13C3 5'-Monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytarabine-13C3 5’-Monophosphate is a labeled derivative of the synthetic antiviral nucleoside Cytarabine. This compound contains three 13C carbons on the nucleobase portion, making it useful for experiments probing the activity and metabolic behavior of Cytarabine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytarabine-13C3 5’-Monophosphate involves the incorporation of 13C-labeled carbon atoms into the nucleobase of Cytarabine. The specific synthetic routes and reaction conditions are proprietary and typically involve multi-step organic synthesis techniques .
Industrial Production Methods
Industrial production methods for Cytarabine-13C3 5’-Monophosphate are not widely disclosed due to proprietary reasons. it generally involves large-scale organic synthesis under controlled conditions to ensure the incorporation of 13C isotopes .
Analyse Des Réactions Chimiques
Types of Reactions
Cytarabine-13C3 5’-Monophosphate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted nucleoside analogs .
Applications De Recherche Scientifique
Cytarabine-13C3 5’-Monophosphate has several scientific research applications:
Mécanisme D'action
Cytarabine-13C3 5’-Monophosphate exerts its effects by being metabolized into its active triphosphate form, which then incorporates into DNA. This incorporation leads to DNA damage and inhibition of DNA synthesis, primarily affecting cells in the S-phase of the cell cycle . The molecular targets include DNA polymerase and other enzymes involved in DNA repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytarabine: The parent compound, used widely in chemotherapy.
Cytarabine Ocfosfate: A derivative with a stearyl phosphate group, used for its prolonged action.
Enocitabine: Another derivative with enhanced stability and efficacy.
Uniqueness
Cytarabine-13C3 5’-Monophosphate is unique due to its 13C labeling, which allows for detailed metabolic studies that are not possible with the unlabeled parent compound. This labeling provides a powerful tool for researchers to track and understand the behavior of Cytarabine in various systems .
Propriétés
Formule moléculaire |
C9H14N3O8P |
|---|---|
Poids moléculaire |
326.17 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-5-(4-amino-2-oxo(4,5,6-13C3)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1/i1+1,2+1,5+1 |
Clé InChI |
IERHLVCPSMICTF-BOZZUQJYSA-N |
SMILES isomérique |
[13CH]1=[13CH]N(C(=O)N=[13C]1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


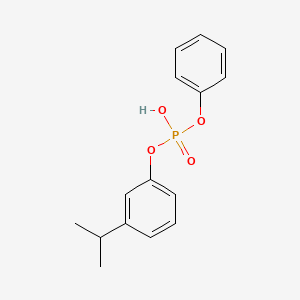
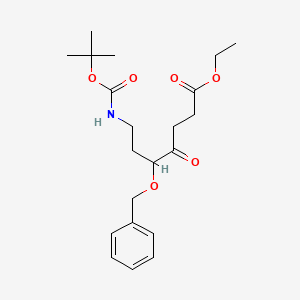
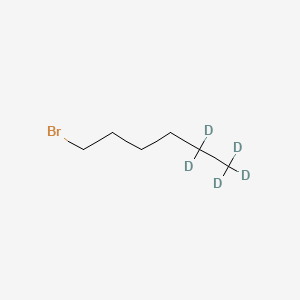
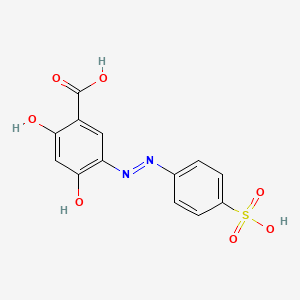

![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
